Metronidazole acetate

描述

Metronidazole acetate is a derivative of metronidazole, a nitroimidazole antibiotic and antiprotozoal medication. It is widely used to treat various infections caused by anaerobic bacteria and protozoa. This compound is known for its effectiveness in treating conditions such as trichomoniasis, amebiasis, and bacterial vaginosis. It is also used in the prevention of postoperative infections.

准备方法

Synthetic Routes and Reaction Conditions: Metronidazole acetate can be synthesized through the esterification of metronidazole with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

化学反应分析

Hydrolytic Degradation

- pH-dependent stability : Maximum stability occurs at pH 5.6 under zero buffer conditions .

- Pseudo-first-order kinetics : Degradation rate constants () vary with pH and temperature:

| Condition | (h⁻¹) | Half-life (, h) |

|---|---|---|

| pH 3.1 (acetate buffer) | 0.0152 | 963 |

| 0.5M NaOH (90°C) | 3.5300 | 0.18 |

| UV irradiation (254 nm) | 0.0425 | 16.3 |

- Solvent effects : Propylene glycol improves stability, while polyethylene glycol 400 accelerates degradation .

Redox Reactions

- Nitro group reduction : The nitro group undergoes reductive activation in anaerobic environments, forming cytotoxic nitroso radicals via one-electron transfers .

- Metabolites : Major oxidative metabolites include hydroxy (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and acetic acid derivatives .

Complexation with Metals

Metronidazole acetate forms coordination complexes with transition metals, altering its reactivity:

| Metal Salt | Solvent System | Stability Enhancement |

|---|---|---|

| Silver(I) nitrate | Aqueous ethanol | 85.92% at 90°C |

| Silver(I) chlorate | Methanol | 40.26% at 90°C |

These complexes exhibit modified degradation profiles and increased resistance to oxidative stress .

Photochemical Reactivity

- UV-induced degradation : Exposure to UV light (254 nm) accelerates decomposition via radical-mediated pathways .

- Solar radiation : Half-life decreases to 16.3 hours under UV exposure compared to 963 hours in dark conditions .

Thermal Decomposition

- Activation energy : 15.35 kcal/mol in acetate buffer (pH 3.1) .

- Temperature dependence : Arrhenius plots confirm accelerated degradation at elevated temperatures (30–90°C) .

Analytical Characterization

- FTIR : Key peaks include C=O (1710 cm⁻¹), C=N (1600 cm⁻¹), and C-O-C (1148 cm⁻¹) .

- NMR : H NMR signals at δ 6.74 (imidazole-H), δ 4.59 (OCH₂), and δ 2.39 (CH₃) .

Interaction with Alcohol

科学研究应用

Metronidazole acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of nitroimidazole chemistry and reactivity.

Biology: Investigated for its effects on microbial metabolism and resistance mechanisms.

Medicine: Extensively studied for its antimicrobial and antiparasitic properties. It is used in clinical trials for new therapeutic applications.

Industry: Employed in the development of new formulations and drug delivery systems.

作用机制

Metronidazole acetate exerts its effects through the reduction of its nitro group under anaerobic conditions. This reduction leads to the formation of reactive intermediates that interact with deoxyribonucleic acid (DNA) and other cellular components, causing damage to the microbial cells. The primary molecular targets include DNA and electron-transport proteins, which are essential for the survival of anaerobic bacteria and protozoa.

相似化合物的比较

Tinidazole: Another nitroimidazole used to treat similar infections.

Ornidazole: Known for its longer half-life and effectiveness against a broader range of anaerobic bacteria.

Secnidazole: Noted for its single-dose treatment regimen for certain infections.

Metronidazole acetate stands out due to its specific ester form, which can offer advantages in terms of drug delivery and stability.

生物活性

Metronidazole acetate, a derivative of metronidazole, is primarily recognized for its antimicrobial and antiprotozoal properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

This compound functions as a prodrug , becoming active upon reduction in anaerobic conditions. The nitro group of metronidazole is reduced by anaerobic organisms, leading to the formation of reactive metabolites that can damage DNA. This mechanism is crucial for its efficacy against obligate anaerobes and certain protozoa.

- Activation Process : The reduction occurs via electron transport proteins such as ferredoxin, resulting in the production of toxic radicals that inhibit nucleic acid synthesis in susceptible organisms .

- Target Organisms : this compound exhibits activity against a range of pathogens, including Helicobacter pylori, Bacteroides fragilis, and protozoa like Trichomonas vaginalis and Entamoeba histolytica.

Pharmacodynamics

This compound's pharmacological profile highlights its effectiveness in treating various infections:

- Antibacterial Activity : It shows significant activity against most obligate anaerobes but limited efficacy against facultative anaerobes and obligate aerobes .

- Antiprotozoal Activity : It is effective in treating infections caused by protozoa, particularly in cases of trichomoniasis and amoebiasis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Absorption : Metronidazole is well absorbed when administered orally, with a bioavailability exceeding 90% . Peak plasma concentrations are typically reached within 1-4 hours post-administration.

- Distribution : The drug distributes widely in body tissues and fluids, achieving therapeutic concentrations in the central nervous system and other critical areas .

- Metabolism : Metronidazole undergoes hepatic metabolism, yielding several metabolites, with the primary active metabolite being hydroxy-metronidazole .

- Elimination : Approximately 60-80% of the drug is excreted via urine, with an elimination half-life ranging from 6 to 10 hours .

Clinical Applications

This compound has been employed in various clinical settings:

- Case Study 1 : A study involving pregnant women demonstrated that metronidazole effectively treated bacterial vaginosis (BV), reinstating healthy vaginal flora temporarily. However, recurrence was common within 30 days post-treatment .

- Case Study 2 : In patients with chronic infections caused by resistant strains of bacteria, this compound was shown to be effective when combined with other antibiotics, highlighting its role in multi-drug regimens .

Adverse Effects

While generally well-tolerated, this compound can cause side effects:

- Common adverse reactions include nausea, headache, dizziness, and a metallic taste .

- Serious adverse effects may include peripheral neuropathy and severe cutaneous reactions like Stevens-Johnson syndrome .

Table 1: Summary of Biological Activity

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Bacteroides fragilis, Clostridium | High |

| Antiprotozoal | Trichomonas vaginalis, Entamoeba | High |

| Antimicrobial Spectrum | Obligate anaerobes | Broad |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | >90% |

| Peak Plasma Concentration | 8-13 mg/L (oral) |

| Half-life | 6-10 hours |

| Urinary Excretion | 60-80% |

属性

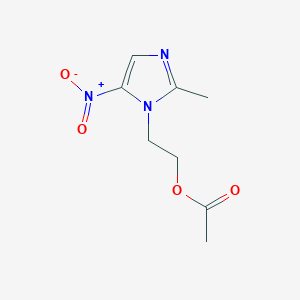

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-9-5-8(11(13)14)10(6)3-4-15-7(2)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXDTGGRMOLAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157219 | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-82-6 | |

| Record name | Metronidazole acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。